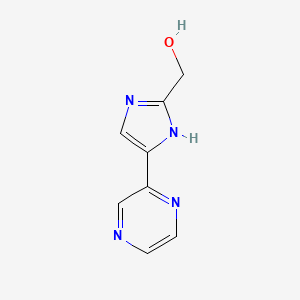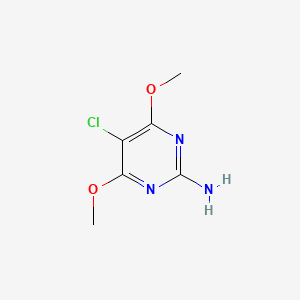
2,6-Dimethyl-5-nitropyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-5-nitropyrimidin-4-ol is a heterocyclic compound with the molecular formula C6H7N3O3 It is characterized by a pyrimidine ring substituted with two methyl groups at positions 2 and 6, a nitro group at position 5, and a hydroxyl group at position 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-5-nitropyrimidin-4-ol typically involves the nitration of 2,6-dimethylpyrimidin-4-ol. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The process would include steps for purification and isolation of the final product to achieve the desired purity levels required for its applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyl-5-nitropyrimidin-4-ol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reductants.
Substitution: The hydroxyl group at position 4 can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under controlled conditions.
Major Products Formed
Reduction: The major product is 2,6-dimethyl-5-aminopyrimidin-4-ol.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Oxidation: Oxidation products may include compounds with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
2,6-Dimethyl-5-nitropyrimidin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-5-nitropyrimidin-4-ol depends on its specific application. In biological systems, it may act by interacting with enzymes or receptors, potentially inhibiting their activity or altering their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylpyrimidin-4-ol: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitropyrimidin-4-ol: Lacks the methyl groups, which can affect its chemical properties and reactivity.
2,6-Dimethyl-4-hydroxypyrimidine: Similar structure but without the nitro group, leading to different reactivity and applications.
Uniqueness
2,6-Dimethyl-5-nitropyrimidin-4-ol is unique due to the presence of both the nitro and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets.
Propriétés
Formule moléculaire |
C6H7N3O3 |
|---|---|
Poids moléculaire |
169.14 g/mol |
Nom IUPAC |
2,4-dimethyl-5-nitro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H7N3O3/c1-3-5(9(11)12)6(10)8-4(2)7-3/h1-2H3,(H,7,8,10) |
Clé InChI |
ZKRBDTOZWLICMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)NC(=N1)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[b]thiophene-3-carboximidamide](/img/structure/B13107168.png)

![5-(Butan-2-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13107172.png)




![5-Benzyl 3-ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-2H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate](/img/structure/B13107194.png)
![4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B13107204.png)


![6,7-Difluoro-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13107236.png)

![2-(Furan-2-yl)-5-(phenylsulfanyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13107250.png)
